molecular formula C3H5ClF2 B008888 2-Chloro-1,3-difluoropropane CAS No. 102738-79-4

2-Chloro-1,3-difluoropropane

Cat. No. B008888
M. Wt: 114.52 g/mol
InChI Key: PDMNHCOWNZISJG-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of fluorinated compounds, including those similar to 2-Chloro-1,3-difluoropropane, typically involves multistep chemical reactions starting from chlorinated or fluorinated precursors. For instance, 1-Chloro-3,3-difluoropropadiene is produced from tetrachloropropene or pentachloropropane in a two-step process, highlighting the complexity and efficiency of synthesizing fluorinated compounds (Belter, 1999).

Molecular Structure Analysis The molecular structure of fluorinated compounds like 2-Chloro-1,3-difluoropropane is characterized by gas-phase electron diffraction and ab initio calculations. These analyses reveal the conformational geometries and stability of various forms, providing insights into the molecule's structural dynamics and stability (Postmyr, 1994).

Chemical Reactions and Properties Fluorinated compounds undergo selective catalytic reactions, such as the fluorination of chlorinated precursors to produce intermediates like 2-chloro-3,3,3-trifluoropropene. These reactions emphasize the importance of catalyst selection and conditions for achieving desired selectivity and yield (Mao et al., 2014).

Physical Properties Analysis The physical properties of fluorinated compounds are significantly influenced by their molecular structure. Electron diffraction studies provide detailed insights into bond lengths, angles, and conformations, which are crucial for understanding the physical characteristics of these molecules (Schaick et al., 1973).

Chemical Properties Analysis The chemical properties of fluorinated compounds, including reactivity and stability, are often explored through their interactions with other chemicals. For example, the study of the synthesis and characterization of various fluorinated cyclopropanes and cyclopropenes reveals how fluorine substitution alters molecule reactivity and potential applications (Wang et al., 2011).

Scientific Research Applications

  • Intermediate in Pharmaceutical Synthesis : It's used in synthesizing key intermediates for pharmaceuticals. For instance, it is employed in a green, environmentally sound enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for Ticagrelor, an effective treatment for acute coronary syndromes (Guo et al., 2017).

  • Photolysis Research : In the study of photolysis, selective deuterated 2-chloropropane has been used to investigate site-specific bond cleavage, shedding light on carbon-hydrogen bond cleavage at the 2-position (Mathews, Wang, & Koplitz, 1994).

  • Catalysis in Fluorination Processes : It is a product in the catalytic fluorination of certain compounds, such as the selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene (Mao et al., 2014).

  • Vapor Pressure Studies : The vapor pressure of 2-chloro-3,3,3-trifluoropropene (a related compound) has been studied, providing insights into its stability under various temperatures and pressures (Zhang et al., 2013).

  • Reaction Studies : It plays a role in reactions involving fluorocarbonium ions, as seen in the reaction of sulphur tetrafluoride with halogenated acetones, leading to various halogenated propanes (Wielgat, Domagała, & Koliński, 1985).

  • Synthesis of Perhalogenated Compounds : It is involved in the synthesis of new perhalogenated 1,3-dithietane compounds using liquid-phase/low-temperature fluorination (Henn et al., 1989).

  • Organochlorine Compound Studies : Its atmospheric reactions and environmental impact have been studied, particularly in the context of organochlorine compounds like 1,3-dichloropropene (Tuazon et al., 1984).

  • NMR Investigations : It has been the subject of NMR investigations to understand its chemical properties and interactions (Hinton & Jaques, 1975).

  • Pyrolysis Research : The thermal decomposition of related compounds, such as 1-chloro-2-fluoroethane, has been studied, providing insight into their behavior under high temperatures (Cadman, Day, & Trotman‐Dickenson, 1971).

  • Conformational Analysis : Its different conformations in various states (liquid, solid, vapor) have been analyzed, contributing to the understanding of its molecular behavior (Crowder, 1985).

properties

IUPAC Name

2-chloro-1,3-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2/c4-3(1-5)2-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMNHCOWNZISJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339580
Record name 2-Chloro-1,3-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-difluoropropane

CAS RN

102738-79-4
Record name 2-Chloro-1,3-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TJ Bruno, KH Wertz, M Caciari - Journal of Chromatography A, 1995 - Elsevier
The retention characteristics of 25 propane-based bromofluorocarbon, chlorocarbon, chlorofluorocarbon, and fluorocarbon fluids have been studied as a function of temperature on a …
Number of citations: 3 www.sciencedirect.com
TJ Bruno, KH Wertz, M Caciari - Analytical Chemistry, 1996 - ACS Publications
Kovats retention indices of 97 halocarbons related to research on alternative refrigerants, propellants, foaming agents, and blowing agents have been measured on a packed column …
Number of citations: 15 pubs.acs.org
TJ Bruno - 2019 - books.google.com
Many laboratories are engaged in research on the development of new fluids for use as refrigerants to replace the fully halogenated materials that are believed to contribute to …
Number of citations: 15 books.google.com
TJ Bruno - Handbook for the Analysis and Identification of …, 2019 - api.taylorfrancis.com
The threat of atmospheric ozone depletion has led to a great deal of research in many laboratories worldwide to find suitable substitutes for most of the fully halogenated fluids. These …
Number of citations: 0 api.taylorfrancis.com
TJ Bruno, GM Bachmeyer, KH Wertz - International journal of refrigeration, 1998 - Elsevier
Composition management of mixed refrigerant systems is a challenging problem in the laboratory, manufacturing facilities, and large refrigeration machinery. The issue of composition …
Number of citations: 8 www.sciencedirect.com
A Thompson - J. Res. Natl. Inst. Stand. Technol, 1995 - nvlpubs.nist.gov
As radiomctric lamp standards improvc, thc nccd to set lamp current to spccific values bccomcs morc important. Commercially availablc power supplies typically provide 12 bit internal …
Number of citations: 1 nvlpubs.nist.gov
P Havholm - 1991 - openworks.wooster.edu
For his last IS parade bore retirement, Gordon Tit (religious studies, pictured above determined to fillou some advice Gene Tanner (religion, 1953-70, d. 1976) gave him shortly after Tait …
Number of citations: 2 openworks.wooster.edu
TJ Bruno, MA Wood, BN Hansen - Journal of Research of the …, 1994 - ncbi.nlm.nih.gov
As part of a comprehensive program to develop suitable methods of chemical analysis for alternative refrigerants and their products, we have compiled a database of spectral, …
Number of citations: 4 www.ncbi.nlm.nih.gov

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